5-Fluoro-2,8-dimethylquinoline

Übersicht

Beschreibung

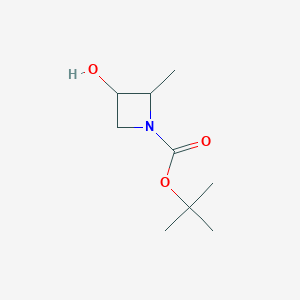

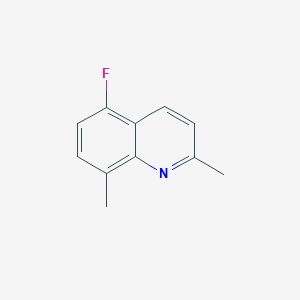

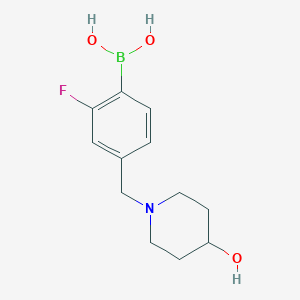

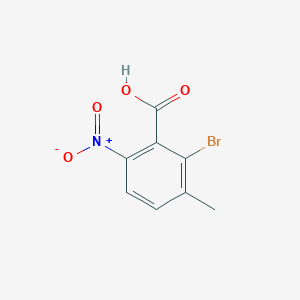

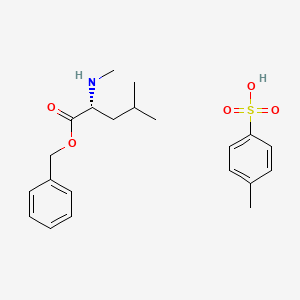

5-Fluoro-2,8-dimethylquinoline is an organic compound with the molecular formula C11H10FN . It has an average mass of 175.202 Da and a monoisotopic mass of 175.079727 Da .

Synthesis Analysis

The synthesis of 5-Fluoro-2,8-dimethylquinoline or its derivatives involves various methods. For instance, a series of 5-fluoro-2-oxindole derivatives were synthesized as potential α-glucosidase inhibitors . Another study highlighted the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2,8-dimethylquinoline consists of a quinoline core with a fluorine atom and two methyl groups attached at the 5th and 8th positions, respectively .

Chemical Reactions Analysis

Fluorinated quinolines, including 5-Fluoro-2,8-dimethylquinoline, exhibit unique chemical properties. They undergo various reactions, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

5-Fluoro-2,8-dimethylquinoline: has been studied for its potential as an antibacterial agent. The incorporation of a fluorine atom into quinoline derivatives is known to enhance their biological activity. This compound, as part of the broader family of fluoroquinolones, exhibits a broad spectrum of antibacterial activity . These properties make it a candidate for developing new antibiotics to combat resistant bacterial strains.

Anticancer Properties

Research has indicated that certain quinoline derivatives show promise in anticancer therapy. Fluorinated quinolines, including 5-Fluoro-2,8-dimethylquinoline , have been synthesized and evaluated for their activity against various cancer cell lines, such as lung, cervical, colon, liver, and breast cancer . The compound’s ability to inhibit cancer cell proliferation makes it a valuable molecule for further drug development.

Antimalarial Drug Development

The quinoline ring system has been a cornerstone in the search for synthetic antimalarial drugs5-Fluoro-2,8-dimethylquinoline could serve as a precursor or a model compound for designing new antimalarial drugs, leveraging the enhanced biological activity provided by the fluorine atom .

Enzyme Inhibition

Quinoline derivatives are known to act as inhibitors of various enzymes. The specific structure of 5-Fluoro-2,8-dimethylquinoline may allow it to bind to enzyme active sites, inhibiting their function, which is a crucial mechanism in treating diseases like rheumatic arthritis and psoriasis .

Agricultural Applications

Some fluorinated quinolines have found applications in agriculture, possibly as pesticides or growth regulators. The unique properties of 5-Fluoro-2,8-dimethylquinoline could be harnessed to develop novel agricultural chemicals that improve crop protection and yield .

Material Science

The quinoline structure is also used in the production of liquid crystals and cyanine dyes5-Fluoro-2,8-dimethylquinoline could contribute to the synthesis of new materials with specific optical properties for use in electronic displays and high-tech imaging devices .

Wirkmechanismus

Target of action

“5-Fluorouracil” primarily targets thymidylate synthase, an enzyme involved in DNA synthesis .Mode of action

“5-Fluorouracil” acts as a thymidylate synthase inhibitor, blocking the synthesis of the pyrimidine thymidylate, which is a nucleotide required for DNA replication .Biochemical pathways

Non-coding RNAs can modulate cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior, affecting cell response to "5-Fluorouracil" .Pharmacokinetics

Physiologically based pharmacokinetic models have been developed to describe the pharmacokinetics of “5-Fluorouracil” in tumor and plasma of cancer patients with liver impairment .Result of action

The action of “5-Fluorouracil” can lead to the inhibition of DNA synthesis, thereby disrupting cell proliferation .Action environment

The environment, such as the presence of certain enzymes and the physiological state of the cell, can influence the action of "5-Fluorouracil" .Safety and Hazards

While specific safety and hazard information for 5-Fluoro-2,8-dimethylquinoline was not found, fluorinated compounds can be hazardous. For instance, 5-fluorouracil is toxic if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects and damaging the unborn child .

Eigenschaften

IUPAC Name |

5-fluoro-2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN/c1-7-3-6-10(12)9-5-4-8(2)13-11(7)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLQXRUMGIDZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1447109.png)

![8-Oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1447126.png)